Cas no 104-55-2 (Cinnamaldehyde)

Cinnamaldehyde 化学的及び物理的性質
名前と識別子
-
- Cinnamaldehyde
- 3-PHENYLPROPENAL
- AKOS B004060
- CINNAMIC ALDEHYDE
- CINNAMALDEHYDE, TRANS-
- FEMA 2286
- Cinnamal
- Cinnamaldehyde Solution
- trans-Cinnamaldehyde
- Cassia oil
- (E)-3-phenylprop-2-enal
- 3-Phenyl-2-propenal
- Benzalacetaldehyde
- Cinnamyl aldehyde
- β-Phenylacrolein
- STYRONE
- abionca
- 203-213-9
- NCI-C56111
- Zimtaldehyd
- Cinnaldehyd
- Rou Guiquan
- 肉桂醛
- Abion CA
- 3-Phenylacrylaldehyde
- (E)-Cinnamaldehyde
- Zimtaldehyde
- (2E)-3-phenylprop-2-enal
- Phenylacrolein
- Cinnamylaldehyde
- Cassia aldehyde
- trans-Cinnamic aldehyde
- (E)-3-Phenylpropenal
- 3-Phenylacrolein
- (E)-3-Phenyl-2-propenal
- Cinnemaldehyde
- 2-propenal, 3-phenyl-, (2E)-
- Cinnamaldehyde, (E)-
- trans-Cinnamylaldehyde
- Benzylideneacetaldehyde
- beta-Phenylcr
- FEMA Number 2286
- MLS002454394
- Epitope ID:150921
- (3E)-3-phenylprop-2-enal
- (E)-phenylvinyl aldehyde
- CS-0009609
- 3-Fenylpropenal
- EINECS 203-213-9
- WLN: VH1U1R
- Hefty Dog and Cat Repellent
- SCHEMBL3441
- trans-Cinnamaldehyde, 99%
- s3763
- beta-Phenylcrolein
- CINNAMALDEHYDE [WHO-DD]
- InChI=1/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4
- trans-Cinnamaldehyde, >=99%
- CINNAMALDEHYDE (TRANS)
- (E)-3-Phenyl-propenal
- DB14184
- trans-3-Phenyl-2-propenal
- CHEBI:142921
- CAS-14371-10-9
- TRANS-CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM CASSIA BARK) [DSC]
- Tox21_303271
- CINNAMAL [INCI]
- EN300-735819
- (E)-3-phenylacrylaldehyde
- 3-Fenylpropenal [Czech]
- NCGC00091512-04
- NSC 16935
- CINNAMALDEHYDE [HSDB]
- Cinnamaldehyde, natural, >=95%, FG
- DTXSID1024835
- NSC-16935
- CINNAMALDEHYDE [II]
- NCGC00257017-01
- (E)-cinnamaldehyde (incorrect)
- B99DD6C7-1C6D-4FE3-A172-54BFDB987683
- trans-Cinnamaldehyde, analytical standard
- transcinnamaldehyde
- MFCD00007000
- (2E)-3-Phenyl-2-propenal
- CCRIS 6222
- bmse010257
- CCG-266119
- Cinnamaldehyde, United States Pharmacopeia (USP) Reference Standard
- CHEMBL293492
- (trans)-cinnamaldehyde
- .beta.-phenylacrolein
- NCGC00091512-01
- CHEBI:16731
- CINNAMALDEHYDE [USP-RS]
- NSC16935
- trans cinnamic aldehyde
- trans-Cinnamaldehyde; trans-3-Phenylacrylaldehyde
- 104-55-2
- EC 203-213-9
- e-cinnamaldehyde
- (E)-3-phenyl-2-propenal(E)-cinnamaldehyde
- CINNAMALDEHYDE [FHFI]
- Aldehyd skoricovy [Czech]
- SR60A3XG0F
- A801001
- trans-3-Phenylacrylaldehyde
- Cinnamaldehyde min. 98%, for synthesis
- (E)-3-phenyl-acrylaldehyde
- Trans-Cinnamaldehyde ,(S)
- DTXCID904835
- (E)-Cinnamic aldehyde
- W-205597
- Acrolein, 3-phenyl-
- Q204036
- 3-Phenyl-2-propen-1-al
- CINNAMALDEHYDE [FCC]
- Cinnamaldehyde (trans), neat
- HMS2268O08
- Cinnamic aldehyde (natural)
- trans-cinnamaldehyde (incorrect)
- D72477
- CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM VERUM BARK) [DSC]
- XC-800
- HY-N0609
- BRN 0605737
- NSC-40346
- Cinnamaldehyde 100 microg/mL in Toluene
- NS00003408
- FEMA No. 2286
- AS-12078
- A-Phenylacrolein
- Cinnamaldehyde [NF]
- trans-Cinnamaldehyde, >=98%, FCC, FG
- AM20060482
- Z3219847383
- Tox21_111144
- UNII-SR60A3XG0F
- 2-Propenal, 3-phenyl-, (E)-
- trans-3-phenyl-propenal
- NCGC00091512-05
- CAS-104-55-2
- CCRIS 3189
- AKOS000119171
- C00903
- Cinnamaldehyde, Vetec(TM) reagent grade, 93%
- HSDB 209
- Tox21_201804
- 14371-10-9
- AI3-33275
- trans-3-Phenylacrolein
- DTXSID6024834
- NCGC00091512-07
- 3-phenylprop-2-enal
- NCGC00259353-01
- 2-Propenal, 3-phenyl-
- AI3-00473
- Tox21_200272
- Caswell No. 221A
- GTPL2423
- 2-07-00-00273 (Beilstein Handbook Reference)
- BRN 1071571
- BDBM50203065
- EPA Pesticide Chemical Code 040506
- trans cinnamaldehyde
- SMR000112334
- EN300-19160
- (2E)-3-phenylacrylaldehyde
- CNMA
- HMS3885E04
- NCGC00091512-02
- NCGC00091512-06
- Aldehyd skoricovy
- 4-07-00-00984 (Beilstein Handbook Reference)
- CINNAMALDEHYDE [MI]
- NSC40346
- DTXCID504834
- NCGC00257826-01
- 3-Phenyl-2-propenaldehyde
- AS-75456
- 3-phenyl-propenal
- cis-cinnamic aldehyde
- (Z)-3-phenyl-2-propenal
- cis-cinnamaldehyde
- MLSMR
- (Z)-cinnamaldehyde
- trans3Phenylpropenal
- (E)Cinnamyl aldehyde
- transCinnamic aldehyde
- DB-003796
- (E)3Phenyl2propenal
- STK397371
- 2Propenal, 3phenyl, (E) (9CI)
- (e)-3-Phenylprop-2-en-1-al
- SBI-0635072.0002
- (E)3Phenylacrolein
- trans-Benzenepropenal
- (E)-Cinnamaldehyde; (2E)-3-phenyl-2-propenal
- (e)-3-Phenylacrolein
- CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM VERUM BARK)
- beta-phenylacrolein
- trans-3-Phenylpropenal
- USEPA/OPP Pesticide Code: 040506
- CINNAMALDEHYDE (II)
- (E)3Phenylpropenal
- BRD-K38088841-001-01-7
- 2-propenal,3-phenyl-,(E)-
- (e)-3-Phenylprop-2-enone
- transBenzenepropenal
- Benzylidene acetaldehyde
- 2E)-3-Phenyl-2-propenal
- TRANS-CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM CASSIA BARK)
- Propenaldehyde, 3-phenyl-
- 2Propenal, 3phenyl, (2E)
- Zimtaldehyde light
- transCinnamylaldehyde
- CINNAMALDEHYDE (USP-RS)
- FEMA NUMBER 2286.
- (E)3Phenylprop2enal
- (E)cinnamaldehyde
- 2-Propenal, 3-phenyl-, (E)-(9CI)
- 2-Propenaldehyde, 3-phenyl-
- ECinnamyl aldehyde
- 2Propenal, 3phenyl, (E)
- Cinnimic Aldehyde
- trans3Phenyl2propenal
- Cinnamaldehyde, (E)
- 3-Phenyl-2-propene-1-al
- Kaneelaldehyde
- 3-PHENYLACRYALDEHYDE
- Aldehido cinamico
-
- MDL: MFCD00007000
- インチ: 1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+
- InChIKey: KJPRLNWUNMBNBZ-QPJJXVBHSA-N
- ほほえんだ: O=C([H])/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 132.057515g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 2
- どういたいしつりょう: 132.057515g/mol
- 単一同位体質量: 132.057515g/mol
- 水素結合トポロジー分子極性表面積: 17.1Ų
- 重原子数: 10
- 複雑さ: 121
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 同位体原子数: 0
- ぶんしりょう: 132.16
- トポロジー極表面積: 17.1A^2
じっけんとくせい
- におい: PUNGENT, SPICY NOTE
- Vapor Density: VAPOR DENSITY: 4.6 (AIR= 1)
- Atmospheric OH Rate Constant: 4.80e-11 cm3/molecule*sec
- Taste: BURNING TASTE
- 色と性状: 無色または淡黄色の液体
- 密度みつど: 1.05 g/mL at 25 °C(lit.)
- ゆうかいてん: -7.5 ºC
- ふってん: 248 °C(lit.)
- フラッシュポイント: 華氏温度:257°f
摂氏度:125°c - 屈折率: n20/D 1.621(lit.)
- ようかいど: 1g/l soluble
- すいようせい: びようようせい
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, strong bases.
- PSA: 17.07000
- LogP: 1.89870
- 蒸気密度:4.6(vs air): 4.6 (vs air)
- におい: PUNGENT, SPICY NOTE
- 屈折率: Index of refraction: 1.618-1.623 at 20 °C/D
- マーカー: 13,2319
- かんど: 光に敏感
- じょうきあつ: 1 mm Hg at 169 °F ; 40 mm Hg at 306° F (NTP, 1992)
- ようかいせい: アルコール、エーテル、トリクロロメタンに溶けやすく、水に微溶解する。
- 濃度: 2000 μg/mL in methanol
- FEMA: 2286
Cinnamaldehyde セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H317,H319,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38-43
- セキュリティの説明: S26; S36/37
- 福カードFコード:10-23
- RTECS番号:GD6475000
-
危険物標識:
- リスク用語:R36/37/38
- どくせい:ADIはまだ規定されていない(食糧農業機関/世界保健機関、1994)LD 50 2220 mg/kg(ラット、経口投与)。MNL 125 mg/kg(ラット)。Gras(米国食品医薬品監督管理局§182.602000)。
- 危険レベル:6.1
- 包装等級:I; II; III
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C(BD213058)
Cinnamaldehyde 税関データ
- 税関コード:29122900
- 税関データ:
中国税関コード:
2912190090概要:
HS:2912190090。他の無環アルデヒド(他の酸素含有基なし)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
2912190090他の酸素官能基を有さない無環アルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Cinnamaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN99478-20mg |
Cinnamaldehyde |
104-55-2 | >=98% | 20mg |
$30 | 2023-09-19 | |
TRC | C442005-1g |
Cinnamaldehyde |
104-55-2 | 1g |
$ 121.00 | 2023-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015587-500g |
Cinnamaldehyde |
104-55-2 | 97% | 500g |
¥67.00 | 2023-11-22 | |
Enamine | EN300-19160-0.1g |
3-phenylprop-2-enal |
104-55-2 | 0.1g |
$48.0 | 2023-09-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CI630-25g |
Cinnamaldehyde |
104-55-2 | 98% | 25g |
¥42.0 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C108630-2.5kg |
Cinnamaldehyde |
104-55-2 | ≥95% (GC) | 2.5kg |
¥411.90 | 2023-09-03 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00274-100g |
Cinnamaldehyde |
104-55-2 | 97% | 100g |
¥44 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00274-1000g |
Cinnamaldehyde |
104-55-2 | 97% | 1000g |
¥184 | 2023-09-15 | |
ChemFaces | CFN99478-20mg |
Cinnamaldehyde |
104-55-2 | >=98% | 20mg |
$30 | 2021-07-22 | |
BAI LING WEI Technology Co., Ltd. | 188151-500G |
Cinnamaldehyde, 99% |
104-55-2 | 99% | 500G |
¥ 232 | 2022-04-26 |
Cinnamaldehyde サプライヤー
Cinnamaldehyde 関連文献
-
Weifeng Li,Wenbing Zhi,Jinmeng Zhao,Wenqi Li,Lulu Zang,Fang Liu,Xiaofeng Niu Food Funct. 2019 10 4001
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Harrison J. Cox,Jing Li,Preety Saini,Joy R. Paterson,Gary J. Sharples,Jas Pal S. Badyal J. Mater. Chem. B 2021 9 2918
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Jessika Geisebel Oliveira Neto,Silvia Karl Boechat,Juliana Santos Rom?o,Lia Rafaella Ballard Kuhnert,Carmen Cabanelas Pazos-Moura,Karen Jesus Oliveira Food Funct. 2022 13 3405
-
Shiuh-Bin Fang,Hsin-Yu Ko,Sheng-Tung Huang,Chih-Hung Huang,Li-Ting Li,Chia-Chun Chen,Ke-Chuan Wang,Cheng-Pin Pai,Hung-Chang Lee,Hsu-Wei Fang RSC Adv. 2015 5 22097
-
Anne Schink,Katerina Naumoska,Zoran Kitanovski,Christopher Johannes Kampf,Janine Fr?hlich-Nowoisky,Eckhard Thines,Ulrich P?schl,Detlef Schuppan,Kurt Lucas Food Funct. 2018 9 5950
-
Suraj Konar,Dipanjan Samanta,Subhajit Mandal,Subhayan Das,Madhusudan Kr Mahto,Manisha Shaw,Mahitosh Mandal,Amita Pathak RSC Adv. 2018 8 42361
-
7. Stereoselective α-indolylation of enals via an organocatalytic formal cross-coupling with indolesYang Hu,Lei Ju,Lin Lu,Hongmei Ma,Xinhong Yu Org. Biomol. Chem. 2015 13 8869
-
Chang Yu,Yuan-Lin Li,Min Liang,Su-Yi Dai,Li Ma,Wei-Guang Li,Fang Lai,Xiong-Min Liu RSC Adv. 2020 10 19124
-
Shu-Chen Chu,Yih-Shou Hsieh,Li-Sung Hsu,Chin-Yin Lin,Yi-An Lai,Pei-Ni Chen Food Funct. 2022 13 6574
-
Sabrina Zinn,Thomas Betz,Chris Medcraft,Melanie Schnell Phys. Chem. Chem. Phys. 2015 17 16080
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamaldehydes Cinnamaldehydes
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamaldehydes
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Cinnamaldehydeに関する追加情報
Cinnamaldehyde (CAS No. 104-55-2): Chemical Profile and Emerging Applications in Modern Research
Cinnamaldehyde, with the chemical formula C₉H₈O, is a naturally occurring aldehyde widely recognized for its distinctive sweet and spicy aroma. Its CAS number, 104-55-2, identifies it as a well-documented compound in the chemical and pharmaceutical industries. This compound is primarily derived from the essential oils of cinnamon bark and other related species, making it a cornerstone in both traditional medicine and contemporary scientific research.
The molecular structure of Cinnamaldehyde features an α,β-unsaturated aldehyde moiety, which contributes to its remarkable reactivity and versatility in chemical synthesis. This structural feature enables it to participate in various biochemical pathways, making it a valuable intermediate in the synthesis of more complex molecules. The compound's ability to undergo oxidation, reduction, and condensation reactions has been leveraged in the development of pharmaceuticals, fragrances, and natural product chemistry.
In recent years, Cinnamaldehyde has garnered significant attention in the field of medicinal chemistry due to its demonstrated biological activities. Studies have highlighted its potential as an anti-inflammatory agent, with mechanisms involving the modulation of nuclear factor kappa B (NF-κB) signaling pathways. This has opened up avenues for its use in the management of chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. Furthermore, its antioxidant properties have been attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
Emerging research has also explored the antimicrobial and antifungal properties of Cinnamaldehyde. Its efficacy against a range of pathogens has been attributed to its ability to disrupt microbial cell membranes and interfere with vital metabolic processes. These findings have prompted investigations into its potential application in developing novel antimicrobial agents and preservatives for food and cosmetic products. The compound's natural origin also makes it an attractive candidate for green chemistry initiatives, aligning with global efforts to reduce reliance on synthetic chemicals.
The pharmacokinetic profile of Cinnamaldehyde has been another area of active investigation. Preclinical studies have indicated that it exhibits good oral bioavailability and rapid absorption following administration. Its metabolic pathways primarily involve glucuronidation and oxidation, with major metabolites being excreted via bile and urine. This understanding has been crucial in optimizing dosing regimens and minimizing potential side effects, ensuring safe therapeutic use.
Industrial applications of Cinnamaldehyde extend beyond pharmaceuticals into the food and fragrance sectors. Its pleasant aroma makes it a popular component in perfumes, soaps, and cosmetics, while its antimicrobial properties enhance food preservation by inhibiting microbial growth. Additionally, researchers are exploring its role in agricultural applications, where it shows promise as a natural pesticide due to its toxicity to certain insect species without harming beneficial organisms.
The synthesis of derivatives of Cinnamaldehyde has also seen considerable progress. Chemists have developed efficient methods for introducing various functional groups at different positions on the molecule, leading to a library of compounds with tailored biological activities. For instance, hydroxylated derivatives have been found to exhibit enhanced anti-cancer properties by inhibiting proliferation and inducing apoptosis in tumor cells. Such modifications highlight the compound's flexibility as a scaffold for drug discovery.
In conclusion, Cinnamaldehyde (CAS No. 104-55-2) stands as a multifaceted compound with profound implications across multiple scientific disciplines. Its natural abundance, coupled with its versatile chemical reactivity and biological activities, positions it as a key player in modern research. As ongoing studies continue to uncover new applications and mechanisms of action, the potential for innovative uses of this compound remains vast. The integration of cutting-edge synthetic methodologies with traditional knowledge ensures that Cinnamaldehyde will continue to be a cornerstone in both academic research and industrial applications.
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